![molecular formula C10H19N3O B12985585 {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is an organic compound that features a pyrazole ring substituted with a methoxyethyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methoxyethyl Group: The pyrazole ring is then reacted with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Attachment of Propylamine Chain: The final step involves the reaction of the substituted pyrazole with 3-bromopropylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the methoxyethyl and propylamine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl and propylamine groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)propylamine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
1-(2-methoxyethyl)-1H-pyrazole: Lacks the propylamine chain, which may influence its biological activity.
3-(1H-pyrazol-4-yl)propyl(methyl)amine: Similar structure but without the methoxyethyl group.
Uniqueness
The presence of both the methoxyethyl and propylamine groups in {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine makes it unique. These groups can enhance the compound’s chemical reactivity and biological activity, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-11-5-3-4-10-8-12-13(9-10)6-7-14-2/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
PFKMRXCXRBLNLL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CN(N=C1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


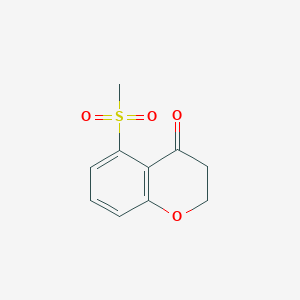
![tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12985512.png)
![tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12985517.png)
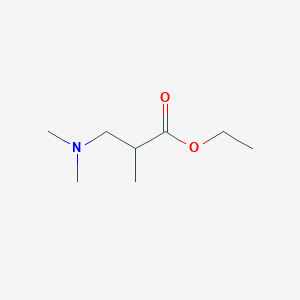
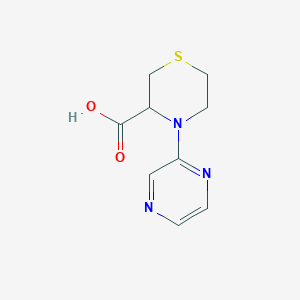
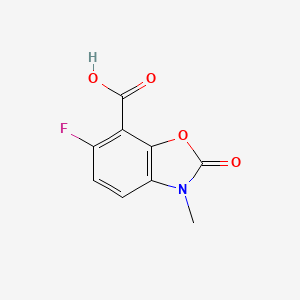
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
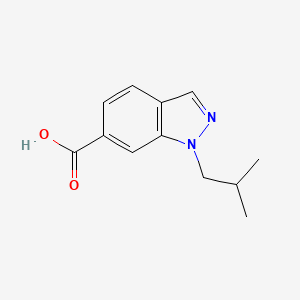
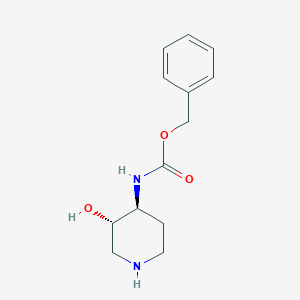
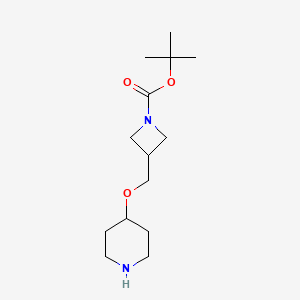
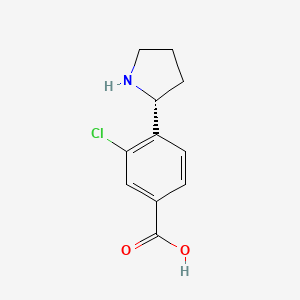


![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)
